

4-(2-Hydroxyethyl)phenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)phenylboronic acid

Cat. No.: B166353

[Get Quote](#)

An In-Depth Technical Guide to **4-(2-Hydroxyethyl)phenylboronic Acid**: Properties, Applications, and Protocols for Advanced Research

Executive Summary

4-(2-Hydroxyethyl)phenylboronic acid is a versatile bifunctional organoboron compound that has garnered significant attention across several scientific disciplines. Characterized by a phenylboronic acid moiety and a hydroxyethyl substituent, it serves as a critical building block in synthetic organic chemistry and a functional ligand in biomedical applications. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures foundational to many pharmaceutical agents.^[1] Furthermore, the inherent ability of the boronic acid group to form reversible covalent bonds with diols makes it an invaluable tool for developing targeted drug delivery systems and advanced biosensors.^[2] ^[3] This guide provides a comprehensive overview of its chemical properties, core applications, and a detailed, field-proven experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

4-(2-Hydroxyethyl)phenylboronic acid is a stable, solid compound under standard laboratory conditions. The presence of both a boronic acid group and a hydroxyl group imparts unique solubility and reactivity characteristics, making it particularly useful in both organic and aqueous-phase reactions.^[1]

Chemical Structure

The molecular structure features a benzene ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and a 2-hydroxyethyl [-CH₂CH₂OH] group, respectively.

Caption: Chemical structure of **4-(2-Hydroxyethyl)phenylboronic acid**.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ BO ₃	[1] [4]
Molecular Weight	165.98 g/mol	[1] [4] [5]
CAS Number	137756-89-9	[4] [5]
Appearance	Off-white solid/powder	[1]
Purity	≥97% (typical)	[4]
Boiling Point	359.9°C at 760 mmHg	[1]
Storage Conditions	2-8°C, under inert gas	[1] [4]

Synthesis and Safe Handling

Synthetic Overview

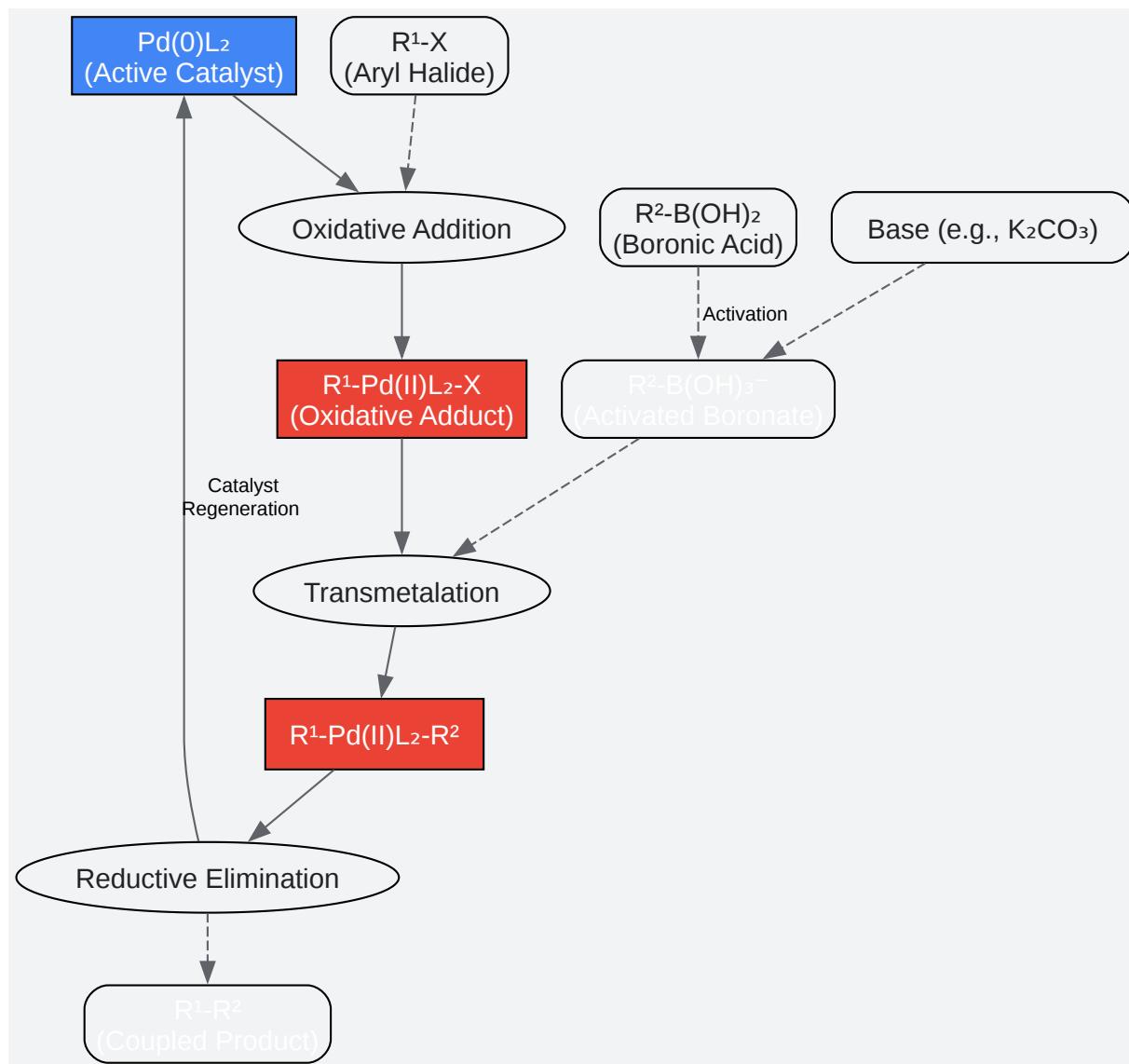
Commercial synthesis of substituted phenylboronic acids typically follows one of two robust pathways:

- **Grignard Reagent Pathway:** This classic method involves the formation of a Grignard reagent from a protected 4-bromo-phenylethanol, which then reacts with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis to yield the boronic acid.[\[6\]](#) Protecting the hydroxyl group is crucial to prevent interference with the Grignard formation.
- **Palladium-Catalyzed Borylation:** A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of a protected 4-bromo-phenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), followed by deprotection.[\[6\]](#)[\[7\]](#) This method offers excellent functional group tolerance.

Handling and Storage Recommendations

As a standard laboratory chemical, **4-(2-Hydroxyethyl)phenylboronic acid** should be handled by trained personnel in a well-ventilated area, preferably a fume hood.[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
- Storage: To ensure long-term stability and prevent degradation via dehydration (which can lead to the formation of boroxines), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][4]
- Incompatibilities: Avoid strong oxidizing agents.

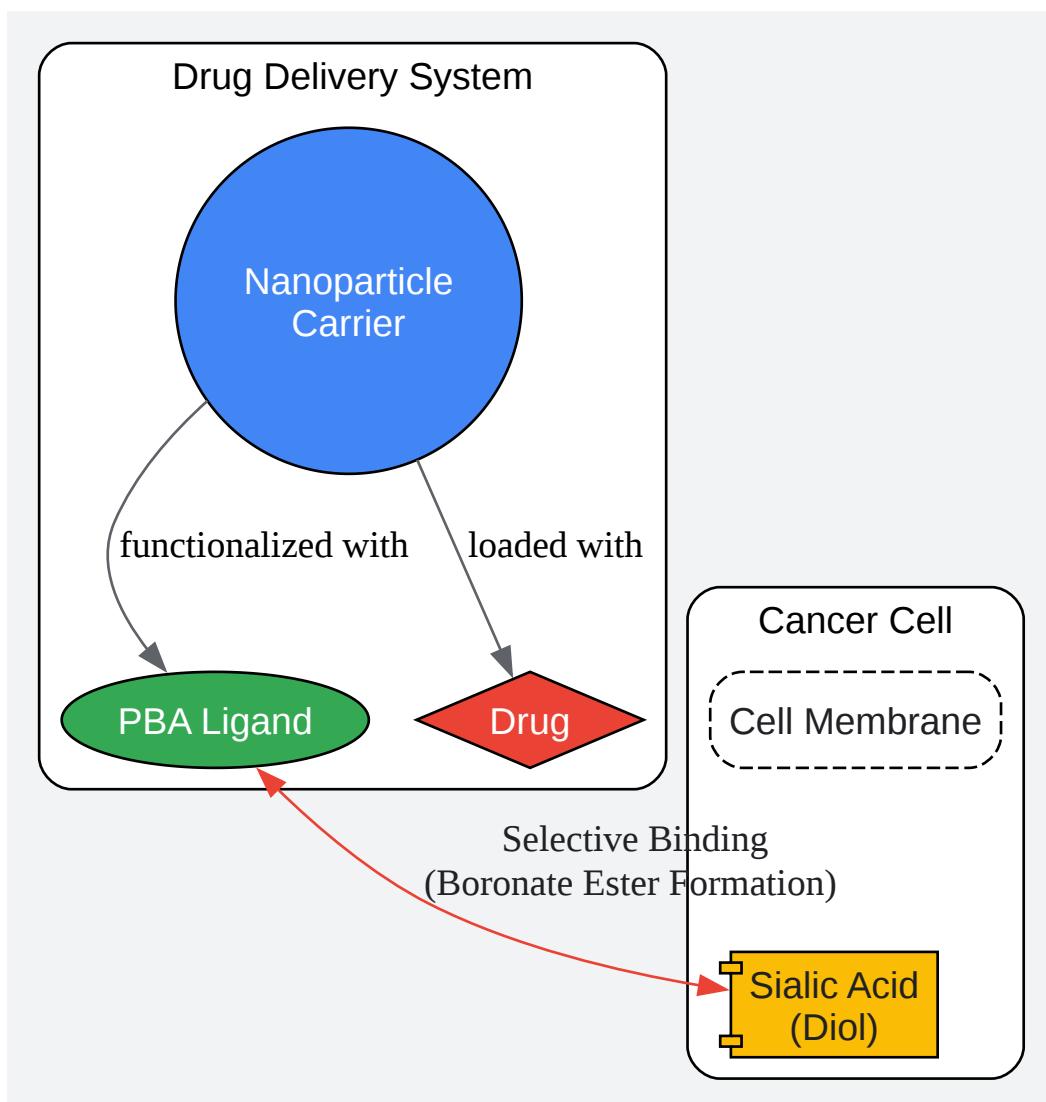

Key Applications in Research and Development

The dual functionality of this molecule makes it a powerful tool in both synthetic chemistry and bio-organic applications.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms.[8] **4-(2-Hydroxyethyl)phenylboronic acid** is an excellent coupling partner for introducing the 4-(2-hydroxyethyl)phenyl moiety into a target molecule.

Causality of the Catalytic Cycle: The reaction's efficacy hinges on a well-defined palladium catalytic cycle. The base is not merely a spectator; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step.[8][9]


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Drug Delivery and Bioconjugation

Phenylboronic acid (PBA) and its derivatives are known to interact with molecules containing cis-1,2 or -1,3 diols to form reversible five- or six-membered cyclic boronate esters.^[2] This property is exploited in drug delivery to target cells that overexpress diol-containing molecules, such as sialic acid, which is a common feature on the surface of many cancer cells.^[3]

Mechanism of Targeting: A nanoparticle or other drug carrier functionalized with **4-(2-Hydroxyethyl)phenylboronic acid** can selectively bind to sialic acid residues on a tumor cell membrane. This interaction enhances cellular uptake of the therapeutic payload, increasing efficacy while minimizing off-target effects.^{[2][10]} The hydroxyethyl group can improve the aqueous solubility and bioavailability of the drug delivery system.^[1]

[Click to download full resolution via product page](#)

Caption: PBA-functionalized nanoparticle targeting a cancer cell.

Experimental Protocol: A Validated Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the coupling of **4-(2-Hydroxyethyl)phenylboronic acid** with a generic aryl bromide.

Rationale: Palladium(II) acetate is chosen as a stable, easy-to-handle precatalyst that is reduced in situ to the active Pd(0) species.[11] Potassium carbonate serves as an effective and economical base to facilitate the formation of the boronate. A mixed solvent system of ethanol and water provides good solubility for both the organic substrates and the inorganic base, promoting an efficient reaction.[12]

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)
Aryl Bromide (Ar-Br)	-	1.0 equiv.	1.0
4-(2-Hydroxyethyl)phenylboronic acid	165.98	183 mg	1.1
Palladium(II) Acetate (Pd(OAc) ₂)	224.50	4.5 mg	0.02
Potassium Carbonate (K ₂ CO ₃)	138.21	276 mg	2.0
Ethanol (95%)	-	4 mL	-
Deionized Water	-	3 mL	-

Step-by-Step Methodology

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), **4-(2-Hydroxyethyl)phenylboronic acid** (1.1 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).

- Solvent Addition: Add 4 mL of 95% ethanol and 3 mL of deionized water to the flask.
- Inert Atmosphere: Seal the flask with a septum. Degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[\[11\]](#)
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg). The solution will typically turn dark brown or black, indicating the formation of the active catalyst.
- Reaction Execution: Place the flask in a preheated oil bath at 70-80°C. Allow the reaction to stir vigorously for 2-4 hours.
- Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, typically less polar, product spot.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Future Perspectives

4-(2-Hydroxyethyl)phenylboronic acid stands out as a highly valuable and adaptable chemical entity. Its well-established role in Suzuki-Miyaura coupling continues to empower the synthesis of novel small molecules for drug discovery.[\[13\]](#)[\[14\]](#) Looking forward, its application in the realm of targeted therapeutics and diagnostics is poised for significant growth. The unique

diol-binding capability of the boronic acid moiety, combined with the favorable physicochemical properties imparted by the hydroxyethyl group, makes it an ideal candidate for the design of next-generation smart materials, stimuli-responsive drug delivery systems, and highly sensitive biosensors. Further exploration into its use in bioconjugation chemistry will undoubtedly unlock new avenues for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 2. japsonline.com [japsonline.com]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-(2-Hydroxyethyl)phenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166353#4-2-hydroxyethyl-phenylboronic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com